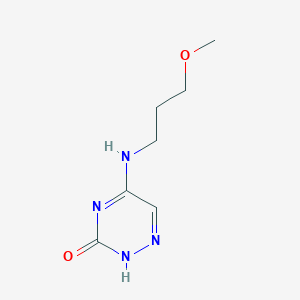![molecular formula C10H14N4O3 B254303 (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid](/img/structure/B254303.png)
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid, also known as OPAA, is a pyrimidine-based compound that has been studied for its potential applications in various fields of science.
科学研究应用
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. In medicinal chemistry, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied as a potential drug candidate for the treatment of cancer and viral infections. In biochemistry, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been used as a tool to study the mechanism of action of various enzymes. In materials science, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been studied for its potential applications in the synthesis of nanomaterials.
作用机制
The mechanism of action of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in the biosynthesis of DNA and RNA, and their inhibition can lead to cell death.
Biochemical and Physiological Effects:
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
实验室实验的优点和局限性
One advantage of using (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in lab experiments is its broad-spectrum activity against various cancer cell lines, viruses, and bacteria. Another advantage is its relatively low toxicity compared to other antitumor and antiviral agents. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid. One direction is the development of more efficient and scalable synthesis methods for (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid and its derivatives. Another direction is the optimization of its antitumor, antiviral, and antibacterial activities through structure-activity relationship studies. In addition, the use of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in combination with other drugs or therapies for the treatment of cancer and viral infections should be explored. Finally, the use of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid in the synthesis of nanomaterials for various applications, including drug delivery and catalysis, should be further investigated.
Conclusion:
In conclusion, (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid is a pyrimidine-based compound that has been studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid and its derivatives has the potential to lead to the development of new drugs and materials with broad-spectrum activity against various diseases and applications.
合成方法
The synthesis of (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid involves the reaction of 4-oxo-6-propylpyrimidine-2-carboxylic acid hydrazide with acetic anhydride and glacial acetic acid. The reaction is catalyzed by p-toluenesulfonic acid monohydrate and yields (2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid as a yellow solid.
属性
产品名称 |
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid |
|---|---|
分子式 |
C10H14N4O3 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
(2E)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)hydrazinylidene]propanoic acid |
InChI |
InChI=1S/C10H14N4O3/c1-3-4-7-5-8(15)12-10(11-7)14-13-6(2)9(16)17/h5H,3-4H2,1-2H3,(H,16,17)(H2,11,12,14,15)/b13-6+ |
InChI 键 |
VBFZFBYNRPBPNN-AWNIVKPZSA-N |
手性 SMILES |
CCCC1=CC(=O)N=C(N1)N/N=C(\C)/C(=O)O |
SMILES |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
规范 SMILES |
CCCC1=CC(=O)N=C(N1)NN=C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![2-{2-[4-(Methylsulfanyl)benzylidene]hydrazino}benzoic acid](/img/structure/B254228.png)
![2-[6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]malononitrile](/img/structure/B254231.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-[3-(dimethylamino)-4-methylanilino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254235.png)


![5-[(3-ethoxypropyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B254240.png)



